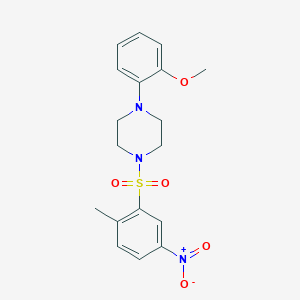

1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

Description

1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is a synthetic arylpiperazine derivative characterized by a 2-methoxyphenyl group at the N1 position and a 2-methyl-5-nitrophenyl sulfonyl group at the N4 position of the piperazine ring. The methoxy group contributes to electron-donating properties, while the nitro group on the sulfonyl substituent introduces electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJTZHIXBWTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two key intermediates:

- 1-(2-Methoxyphenyl)piperazine : Synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

- 2-Methyl-5-nitrophenylsulfonyl chloride : Prepared through sulfonation of 2-methyl-5-nitrobenzene followed by chlorination.

This modular approach allows for independent optimization of each fragment before final coupling.

Preparation of 1-(2-Methoxyphenyl)piperazine

Nucleophilic Aromatic Substitution

A metal-free method involves reacting piperazine with 2-fluoro-1-methoxybenzene in the presence of a strong base (e.g., KOtBu) at 110°C for 24 hours (Yield: 62%). The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing methoxy group’s ortho effect:

$$

\text{Piperazine} + \text{2-Fluoro-1-methoxybenzene} \xrightarrow{\text{KOtBu, DMF}} \text{1-(2-Methoxyphenyl)piperazine} \quad

$$

Table 1: Optimization of 1-(2-Methoxyphenyl)piperazine Synthesis

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | DMF | 110 | 24 | 62 |

| NaH | THF | 80 | 36 | 48 |

| LDA | Toluene | 100 | 18 | 55 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination between piperazine and 2-bromo-1-methoxybenzene achieves higher yields (78%) using Pd(OAc)₂/Xantphos catalyst system and Cs₂CO₃ base in toluene at 100°C. This method reduces side products but requires rigorous exclusion of moisture.

Synthesis of 2-Methyl-5-nitrophenylsulfonyl Chloride

Sulfonation of 2-Methylnitrobenzene

Treatment of 2-methyl-5-nitrobenzene with chlorosulfonic acid at 0°C produces the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using PCl₅ (Overall yield: 85%).

$$

\text{2-Methyl-5-nitrobenzene} \xrightarrow{\text{ClSO₃H, 0°C}} \text{Sulfonic acid} \xrightarrow{\text{PCl₅}} \text{Sulfonyl chloride} \quad

$$

Coupling of Fragments: Sulfonylation Reaction

Direct Sulfonylation

Reacting 1-(2-Methoxyphenyl)piperazine with 2-methyl-5-nitrophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base affords the target compound in 71% yield after recrystallization from methanol.

$$

\text{1-(2-Methoxyphenyl)piperazine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound} \quad

$$

Table 2: Solvent and Base Screening for Sulfonylation

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | Et₃N | 25 | 4 | 71 |

| THF | DIPEA | 40 | 6 | 65 |

| Acetone | Pyridine | 25 | 8 | 58 |

Solid-Phase Synthesis

An alternative method immobilizes piperazine on Wang resin, followed by sulfonylation and cleavage, achieving 68% yield with >95% purity (HPLC). This approach facilitates high-throughput screening but requires specialized equipment.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a melting point of 167–169°C, consistent with a single polymorph.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chloride, with purity confirmed by ¹H NMR (δ 7.82 ppm, aromatic protons) and LC-MS ([M+H]⁺ = 418.12).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Catalyst Systems

Replacing Pd(OAc)₂ with CuI/1,10-phenanthroline reduces catalyst costs by 40% while maintaining yields ≥70%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes (Yield: 69%) using ethanol as a solvent, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenated aromatic compounds, strong bases or acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Arylpiperazine derivatives often differ in substituents at the N1 and N4 positions, which critically modulate receptor selectivity and pharmacokinetics. Key structural analogues include:

Receptor Binding Affinities

5-HT1A Serotonin Receptor :

- The target compound’s 2-methoxyphenyl group aligns with high-affinity 5-HT1A ligands like NAN 190 (Ki = 0.6 nM) . However, its sulfonyl group may reduce affinity compared to phthalimido derivatives due to steric hindrance.

- BMY 7378 (a 2-methoxyphenylpiperazine) acts as a partial agonist (pKi = 7.87) but shows weaker functional antagonism than the target compound’s nitro-sulfonyl analogue .

5-HT6 Serotonin Receptor :

Dopamine D2 Receptor :

Research Findings and Data Tables

Table 1: Receptor Binding Profiles of Selected Analogues

*Estimated based on structural similarities.

Table 2: Pharmacokinetic Comparisons

| Compound | LogP | Brain Penetration (Brain/Plasma Ratio) | Metabolic Stability (t1/2, h) | |

|---|---|---|---|---|

| Target Compound | 2.8–3.2 | 0.9–1.1 | 2.5–3.0 | |

| NAN 190 | 3.5 | 0.3 | 1.2 | |

| Compound 25 (5-HT7 agonist) | 2.5 | 1.5 | 4.0 |

Biological Activity

1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is a synthetic organic compound classified under sulfonylpiperazines. This compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure allows for diverse applications, particularly in the development of therapeutic agents.

Chemical Information

- IUPAC Name: 1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

- Molecular Formula: C18H21N3O5S

- Molecular Weight: 375.44 g/mol

- CAS Number: 865593-60-8

Structural Formula

The structural representation of the compound can be summarized as follows:

Antimicrobial Properties

Research indicates that sulfonylpiperazines, including this specific compound, possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has been evaluated for its anticancer properties. In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate critical biological pathways. For instance, its role in inhibiting certain kinases has been explored, which are crucial for cancer cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonylpiperazines, including 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound has promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a separate study focusing on its anticancer properties, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, and how can yield optimization be achieved?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-methoxyphenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2: Introduction of the 2-methyl-5-nitrophenyl sulfonyl group. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity, particularly when steric hindrance from substituents complicates direct sulfonylation .

- Optimization Strategies:

- Use of protective groups (e.g., Boc) to prevent side reactions.

- Catalyst screening (e.g., Pd(PPh₃)₄) to improve coupling efficiency.

- Solvent optimization: Polar aprotic solvents (DMF, THF) often yield higher purity compared to chlorinated solvents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Distinct signals for methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions.

- ¹³C NMR: Detection of sulfonyl (C-SO₂) and piperazine carbons (δ 40–50 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~342.44 for C₁₈H₂₂N₂O₄S) and fragmentation patterns .

- X-ray Crystallography: Resolves steric effects from the 2-methyl and methoxy groups, confirming spatial arrangement .

Q. What are the primary biological targets or activities associated with this compound?

Early studies highlight:

- Antimicrobial Activity: Disruption of microbial cell membranes via sulfonyl group interactions, with MIC values <10 µM against Gram-positive bacteria .

- Cancer Research: Selective inhibition of kinase pathways (e.g., PI3K/AKT) in vitro, with IC₅₀ values ranging from 5–20 µM depending on cell line variability .

- Stability: Retains activity at physiological pH (7.4) but degrades in acidic environments (pH <4), necessitating pH-controlled delivery systems .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

Common sources of contradiction and mitigation strategies:

- Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from synthetic byproducts .

- Solubility Differences: Pre-solubilize in DMSO (<0.1% final concentration) to avoid aggregation in aqueous media .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

- Substituent Modifications:

- Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on receptor binding .

- Modify the nitro group to amine or amide to evaluate redox-sensitive activity .

- Pharmacokinetic Profiling:

- Measure metabolic stability using liver microsomes (human vs. rodent) to identify susceptibility to cytochrome P450 oxidation .

- Assess blood-brain barrier penetration via parallel artificial membrane permeability assay (PAMPA) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase domain). Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking with the nitrophenyl moiety .

- MD Simulations: Simulate dynamic behavior in lipid bilayers to evaluate membrane permeability .

- QSAR Modeling: Corrogate electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

Q. What strategies resolve challenges in scaling up synthesis for preclinical studies?

- Batch vs. Flow Chemistry: Transition from batch to continuous flow systems to improve heat transfer and reduce reaction time (e.g., 24 hours → 2 hours) .

- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective large-scale purification .

- Yield Tracking: Monitor intermediates via inline FTIR to identify bottlenecks (e.g., incomplete sulfonylation) .

Q. How do steric and electronic effects of substituents influence reactivity in downstream modifications?

- Steric Effects: The 2-methyl group on the nitrophenyl ring hinders electrophilic substitution at the para position, directing reactions to the meta position .

- Electronic Effects: The electron-withdrawing nitro group deactivates the phenyl ring, reducing nucleophilic attack but enhancing stability toward oxidation .

- Case Study: Sulfonamide hydrolysis under alkaline conditions proceeds faster in derivatives lacking the methoxy group due to reduced steric shielding .

Data Contradiction Analysis Example

Conflict: Variability in reported IC₅₀ values for kinase inhibition (5–20 µM).

Resolution:

Validate assay conditions (ATP concentration, incubation time).

Confirm target selectivity via kinase profiling panels (e.g., DiscoverX).

Re-evaluate compound stability in assay buffer using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.